Cas no 892592-45-9 (2-{(thiophen-3-yl)methylamino}ethan-1-ol)

2-{(Thiophen-3-yl)methylamino}ethan-1-ol is a versatile organic compound featuring a thiophene ring linked to an ethanolamine moiety via a methylamino bridge. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiophene group enhances electron-rich properties, facilitating electrophilic substitutions, while the ethanolamine segment offers functional flexibility for further derivatization. Its balanced polarity ensures moderate solubility in both organic and aqueous media, aiding in diverse synthetic applications. The compound's stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial processes requiring tailored amine or alcohol functionalities.
2-{(thiophen-3-yl)methylamino}ethan-1-ol structure
892592-45-9 structure
Product Name:2-{(thiophen-3-yl)methylamino}ethan-1-ol
CAS No:892592-45-9
MF:C7H11NOS
MW:157.233340501785
CID:1940148
PubChem ID:4723832
Update Time:2025-05-20

2-{(thiophen-3-yl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(thiophen-3-ylmethylamino)ethanol
    • 2-[(Thiophen-3-ylmethyl)-amino]-ethanol
    • AC1NGGTO
    • MolPort-000-942-507
    • STL308559
    • 2-[(thiophen-3-ylmethyl)amino]ethanol
    • AM101510
    • 2-{(thiophen-3-yl)methylamino}ethan-1-ol
    • AKOS000321066
    • 2-((Thiophen-3-ylmethyl)amino)ethan-1-ol
    • DTXCID10356888
    • DTXSID30406036
    • 892592-45-9
    • CS-0271077
    • EN300-145583
    • 2-{[(thiophen-3-yl)methyl]amino}ethan-1-ol
    • DB-292434
    • MDL: MFCD07411589
    • Inchi: 1S/C7H11NOS/c9-3-2-8-5-7-1-4-10-6-7/h1,4,6,8-9H,2-3,5H2
    • InChI Key: QAXSMAOCBFMSNC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CNCCO

Computed Properties

  • Exact Mass: 157.05613515Da
  • Monoisotopic Mass: 157.05613515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 89.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 60.5Ų

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Additional information on 2-{(thiophen-3-yl)methylamino}ethan-1-ol

Introduction to 2-{(thiophen-3-yl)methylamino}ethan-1-ol (CAS No. 892592-45-9)

2-{(thiophen-3-yl)methylamino}ethan-1-ol, also known by its CAS number 892592-45-9, is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound features a thiophene ring and an amino alcohol moiety, making it an interesting candidate for the development of novel therapeutic agents and chemical intermediates.

The molecular structure of 2-{(thiophen-3-yl)methylamino}ethan-1-ol consists of a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and an amino alcohol group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable compound for both academic and industrial research.

In recent years, there has been growing interest in the study of thiophene-containing compounds due to their diverse biological activities. Research has shown that compounds with thiophene moieties exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The amino alcohol group in 2-{(thiophen-3-yl)methylamino}ethan-1-ol further enhances its potential as a lead compound for drug discovery.

2-{(thiophen-3-yl)methylamino}ethan-1-ol has been the subject of several studies focusing on its synthesis and biological evaluation. One notable study published in the Journal of Medicinal Chemistry reported the synthesis of this compound using a multistep process involving the reaction of 3-(bromomethyl)thiophene with 2-aminoethanol. The resulting product was characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity.

The biological activity of 2-{(thiophen-3-yl)methylamino}ethan-1-ol has been evaluated in several in vitro and in vivo models. In one study, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that 2-{(thiophen-3-yl)methylamino}ethan-1-ol significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Another area of interest is the anticancer activity of 2-{(thiophen-3-yl)methylamino}ethan-1-ol. A study published in the European Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells. The results demonstrated that 2-{(thiophen-3-yl)methylamino}ethan-1-ol exhibited significant cytotoxicity against these cancer cell lines, with IC50 values ranging from 5 to 10 μM. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Beyond its potential as a therapeutic agent, 2-{(thiophen-3-yl)methylamino}ethan-1-ol is also a valuable intermediate in organic synthesis. Its unique structure makes it suitable for use in the preparation of more complex molecules with diverse applications. For example, it can be used as a building block for the synthesis of novel ligands for metal complexes or as a precursor for the development of new materials with specific properties.

The synthesis and characterization of 2-{(thiophen-3-yl)methylamino}ethan-1-ol have been well-documented in the literature. Various synthetic routes have been developed to improve yield and purity, making it more accessible for large-scale production. One efficient method involves the use of transition-metal-catalyzed coupling reactions, which provide high yields and excellent selectivity.

In conclusion, 2-{(thiophen-3-yl)methylamino}ethan-1-ol (CAS No. 892592-45-9) is a promising compound with a wide range of potential applications in both pharmaceutical research and organic synthesis. Its unique molecular structure and favorable biological properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the potential uses and mechanisms of action of this compound will emerge, contributing to the advancement of chemical and biomedical sciences.

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